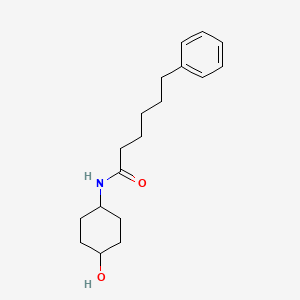

![molecular formula C24H48O4Si2 B10821552 (1R,3S,4aS,5R,8aR)-3-[tert-butyl(dimethyl)silyl]oxy-1-methyl-5-triethylsilyloxy-3,4,4a,5,6,7,8,8a-octahydro-2H-naphthalene-1-carboxylic acid](/img/structure/B10821552.png)

(1R,3S,4aS,5R,8aR)-3-[tert-butyl(dimethyl)silyl]oxy-1-methyl-5-triethylsilyloxy-3,4,4a,5,6,7,8,8a-octahydro-2H-naphthalene-1-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

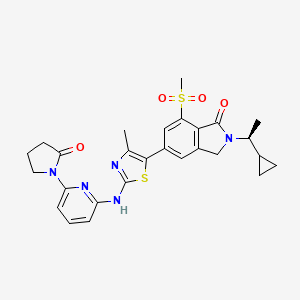

SL-176 is a small molecule inhibitor of the metal-dependent serine/threonine protein phosphatase PPM1D. This compound has shown significant potential in various scientific research applications, particularly in the fields of biology and medicine. It has been found to decrease PPM1D enzyme activity in vitro and induce G2/M arrest and apoptosis in breast cancer cells overexpressing PPM1D .

Chemical Reactions Analysis

SL-176 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include metal catalysts and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used. For example, exposure of breast cancer cells overexpressing PPM1D to SL-176 induces G2/M arrest and apoptosis .

Scientific Research Applications

SL-176 has a wide range of scientific research applications. In biology and medicine, it has been used to study the inhibition of lipid droplet formation in adipocytes. The compound significantly suppresses lipid droplet formation in 3T3-L1 cells, both in amount and size . It also represses mRNA and protein expression of PPARγ and C/EBPα, which are adipogenic markers . Additionally, SL-176 has been found to have antiproliferative effects on breast cancer cells, independent of TP53 status .

Mechanism of Action

The mechanism of action of SL-176 involves the inhibition of the metal-dependent serine/threonine protein phosphatase PPM1D. By decreasing PPM1D enzyme activity, SL-176 induces G2/M arrest and apoptosis in breast cancer cells . The compound also suppresses lipid droplet formation in adipocytes by repressing the expression of adipogenic markers .

Comparison with Similar Compounds

SL-176 is unique in its specific inhibition of PPM1D. Similar compounds include other small molecule inhibitors of protein phosphatases, such as okadaic acid and calyculin A. SL-176 is distinct in its specific targeting of PPM1D and its effects on lipid droplet formation and breast cancer cell proliferation .

Properties

Molecular Formula |

C24H48O4Si2 |

|---|---|

Molecular Weight |

456.8 g/mol |

IUPAC Name |

(1R,3S,4aS,5R,8aR)-3-[tert-butyl(dimethyl)silyl]oxy-1-methyl-5-triethylsilyloxy-3,4,4a,5,6,7,8,8a-octahydro-2H-naphthalene-1-carboxylic acid |

InChI |

InChI=1S/C24H48O4Si2/c1-10-30(11-2,12-3)28-21-15-13-14-20-19(21)16-18(17-24(20,7)22(25)26)27-29(8,9)23(4,5)6/h18-21H,10-17H2,1-9H3,(H,25,26)/t18-,19-,20+,21+,24+/m0/s1 |

InChI Key |

WYYKYBVYKSTHEV-RSBOXOOMSA-N |

Isomeric SMILES |

CC[Si](CC)(CC)O[C@@H]1CCC[C@@H]2[C@@H]1C[C@@H](C[C@@]2(C)C(=O)O)O[Si](C)(C)C(C)(C)C |

Canonical SMILES |

CC[Si](CC)(CC)OC1CCCC2C1CC(CC2(C)C(=O)O)O[Si](C)(C)C(C)(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3,4-dichlorophenoxy)-N-[1-[(3,4-dichlorophenyl)methyl]pyridin-1-ium-3-yl]acetamide](/img/structure/B10821476.png)

![[(2R)-1-[[4-[[3-[(4-chlorophenyl)methoxy]phenoxy]methyl]phenyl]methyl]pyrrolidin-2-yl]methanol](/img/structure/B10821488.png)

![2-[(Z)-[[4-(2-chlorophenyl)-1,3-thiazol-2-yl]hydrazinylidene]methyl]benzoic acid](/img/structure/B10821507.png)

![5-[5-(benzenesulfonamido)-6-chloropyridin-3-yl]-N-methylpyridine-3-carboxamide](/img/structure/B10821518.png)

![7-methoxy-3-methyl-2-[1-[[4-(trifluoromethoxy)phenyl]methyl]pyrazol-4-yl]-1H-quinolin-4-one](/img/structure/B10821527.png)

![5-[Ethyl(methoxy)phosphoryl]-2-(4-fluorophenyl)-1,3-benzoxazole](/img/structure/B10821531.png)

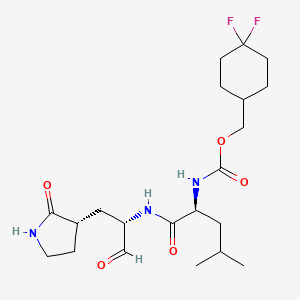

![benzyl N-[(2S)-3-methyl-1-[[(2S)-4-methyl-1-oxo-1-[[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]amino]pentan-2-yl]amino]-1-oxobutan-2-yl]carbamate](/img/structure/B10821532.png)

![benzyl N-[(1S)-2-tert-butoxy-1-[[(1S)-1-(cyclohexylmethyl)-2-[[(1S)-1-formyl-2-(2-oxopyrrolidin-3-yl)ethyl]amino]-2-oxo-ethyl]carbamoyl]propyl]carbamate](/img/structure/B10821539.png)